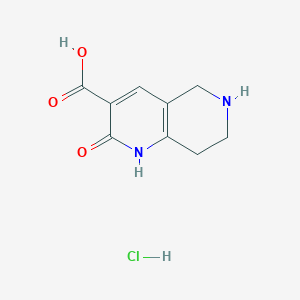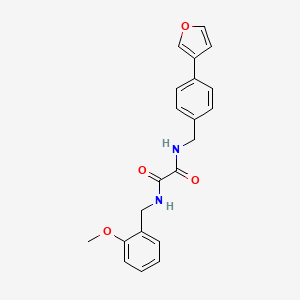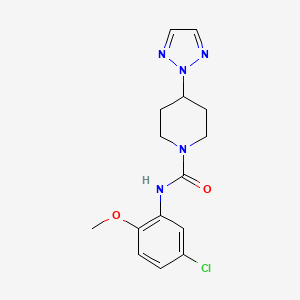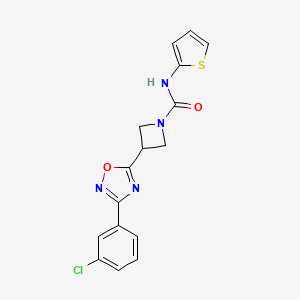
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride, is related to a class of naphthyridine derivatives that have been studied for their potential pharmacological properties. These compounds are structurally related to naphthyridines, which are bicyclic compounds containing two nitrogen atoms in a fused ring system similar to that of quinolines and isoquinolines. The naphthyridine derivatives have been explored for various biological activities, including gastric antisecretory properties and antibacterial effects .
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been described in the literature. For instance, the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with gastric antisecretory properties involves the preparation of compounds such as 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester . Another synthesis route reported involves the conversion of anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids into amides of 7-aryl-2,5-dioxo-6-phenyl(amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids using polyphosphoric acid, followed by treatment with perchloric acid in acetic acid to yield the corresponding acids .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic ring system with nitrogen atoms. The spectroscopic data, including IR, 1H- and 13C-NMR, and MS, support the enol–lactam structure of these compounds in solution, solid state, and gas phase. The structural analysis of these compounds reveals common and differential features among the various derivatives, such as the 2,6- versus 2,7-naphthyridines and N-unsubstituted lactam versus N-methyl derivatives .
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives includes their ability to undergo transformations under different conditions. For example, the heating of anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides, which can further be converted to the corresponding acids by heating with perchloric acid in acetic acid . These reactions demonstrate the potential for structural modification and the synthesis of various naphthyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of the 2-oxo group and the carboxylic acid moiety contribute to their acidity and potential for forming salts, such as hydrochlorides. The pharmacological activities observed, such as gastric antisecretory effects and antibacterial properties, suggest that these compounds can interact with biological systems, likely through specific receptor binding or inhibition of biological pathways . The solubility, stability, and other physicochemical properties would be determined by the specific substituents and functional groups present on the naphthyridine core.
Aplicaciones Científicas De Investigación
Antibacterial Agents
One notable application of derivatives related to 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is in the development of antibacterial agents. The synthesis and antibacterial activity of various compounds within this chemical family have been explored, revealing potent in vitro and in vivo activity against a range of bacterial pathogens. This includes the study of compounds with amino- and/or hydroxy-substituted cyclic amino groups, showing enhanced activity compared to established antibacterials like enoxacin, suggesting potential for further biological study and development in the field of antibacterial therapy (Egawa et al., 1984).
Spectroscopic Properties and Pharmacological Potential
Another research direction focuses on the synthesis and spectroscopic analysis of polyfunctionally substituted naphthyridines, including derivatives of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid. These studies have identified compounds with potential pharmacological activity, supported by detailed spectroscopic data. Such research underscores the significance of these compounds in medicinal chemistry and pharmacology, offering insights into their structural and functional properties (Perillo et al., 2009).
Novel Synthetic Approaches
Research has also been dedicated to novel and efficient synthetic approaches for naphthyridine derivatives. For instance, innovative methods for synthesizing 3-carboxy-4-oxo-1,8-naphthyridines have been reported, highlighting the scope and limitations of these approaches. Such methodologies enable the production of naphthyridine derivatives with potential for further chemical modification and exploration of biological activity, demonstrating the versatility and utility of these compounds in synthetic chemistry (Chua et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as first aid measures .
Propiedades
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIKGOMWGLPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)





![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)